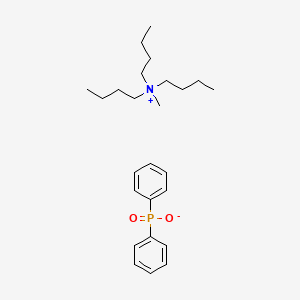
N,N-Dibutyl-N-methylbutan-1-aminium diphenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium with diphenylphosphinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and minimal waste. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as an antistatic agent in coatings and polymers due to its ionic nature.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group interacts with negatively charged sites on target molecules, while the diphenylphosphinate group can participate in various chemical reactions. These interactions can disrupt cellular processes in microorganisms, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-N-methylbutan-1-aminium bromide: A similar quaternary ammonium compound with bromide as the counterion.
N,N-Dimethylbutylamine: A tertiary amine with a simpler structure.
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiumdiphenylphosphinate is unique due to its combination of a quaternary ammonium group and a diphenylphosphinate group
Properties
Molecular Formula |
C25H40NO2P |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
diphenylphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C12H11O2P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-13H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 |
InChI Key |
VNKMODCUVWDUTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















